Cas no 1702-14-3 (Ethyl2-methyl-6-phenylpyridine-3-carboxylate)
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methyl-6-phenylnicotinate
- ETHYL 2-METHYL-6-PHENYLPYRIDINE-3-CARBOXYLATE
- 2-methyl-6-phenyl-3-pyridinecarboxylic acid ethyl ester
- 2-methyl-6-phenyl-nicotinic acid ethyl ester
- 2-Methyl-6-phenyl-nicotinsaeure-aethylester
- 2-phenyl-5-ethoxycarbonyl-6-methylpyridine
- Ethyl 2-methyl-6-phenyl-pyridine-3-carboxylate
- ethyl-2-methyl-6-phenylnicotinate
- MFCD01096565
- METHYLDECANOATE
- BS-27416
- AKOS015899818
- DTXSID30408232
- FT-0650946
- 1702-14-3
- SCHEMBL4434197
- MZYVLAQGPZYJJQ-UHFFFAOYSA-N
- DB-007480
- DTXCID40359084
- Ethyl2-methyl-6-phenylpyridine-3-carboxylate
-
- MDL: MFCD01096565
- Inchi: 1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
- InChI Key: MZYVLAQGPZYJJQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C2C=CC=CC=2)=NC=1C)=O
Computed Properties
- Exact Mass: 241.11000
- Monoisotopic Mass: 241.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 341.3±30.0 °C at 760 mmHg
- Flash Point: 160.2±24.6 °C
- PSA: 39.19000
- LogP: 3.23370
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178684-1g |
ethyl 2-methyl-6-phenylnicotinate |
1702-14-3 | 95% | 1g |
$482 | 2021-08-05 | |
| TRC | E258305-100mg |
Ethyl2-methyl-6-phenylpyridine-3-carboxylate |
1702-14-3 | 100mg |
$ 220.00 | 2022-06-05 | ||
| TRC | E258305-250mg |
Ethyl2-methyl-6-phenylpyridine-3-carboxylate |
1702-14-3 | 250mg |
$ 450.00 | 2022-06-05 | ||
| TRC | E258305-500mg |
Ethyl2-methyl-6-phenylpyridine-3-carboxylate |
1702-14-3 | 500mg |
$ 725.00 | 2022-06-05 | ||
| Chemenu | CM178684-1g |
ethyl 2-methyl-6-phenylnicotinate |
1702-14-3 | 95% | 1g |
$482 | 2022-06-12 | |
| abcr | AB201228-500 mg |
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate; . |
1702-14-3 | 500 mg |
€39.30 | 2023-07-20 | ||
| Alichem | A019115047-1g |
Ethyl 2-methyl-6-phenylnicotinate |
1702-14-3 | 95% | 1g |
449.28 USD | 2021-06-17 | |
| abcr | AB201228-500mg |
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate; . |
1702-14-3 | 500mg |
€52.00 | 2025-02-18 | ||
| A2B Chem LLC | AE83338-500mg |
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate |
1702-14-3 | 500mg |
$227.00 | 2024-01-03 | ||
| A2B Chem LLC | AE83338-100mg |
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate |
1702-14-3 | 95% | 100mg |
$271.00 | 2024-04-20 |
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Suppliers
Ethyl2-methyl-6-phenylpyridine-3-carboxylate Related Literature
-
1. 348. Methylnicotinic acids. Part I. Condensation of 2-methyl-6-phenylnicotinic acid and its ethyl ester with aldehydesE. Tittensor,D. G. Wibberley J. Chem. Soc. 1956 1778
-
2. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reactionMark C. Bagley,Christian Brace,James W. Dale,Maren Ohnesorge,Nathan G. Phillips,Xin Xiong,Justin Bower J. Chem. Soc. Perkin Trans. 1 2002 1663
-
J. Hurst,D. G. Wibberley J. Chem. Soc. 1962 119
Additional information on Ethyl2-methyl-6-phenylpyridine-3-carboxylate
Recent Advances in the Study of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for its synthesis, achieving a 92% yield under mild conditions. This advancement is significant as it addresses previous challenges associated with the compound's scalability, making it more accessible for further pharmacological evaluation.
In terms of biological activity, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate has shown promising results as a modulator of inflammatory pathways. Research conducted at the University of Cambridge revealed that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, while showing minimal activity against COX-1. This selectivity profile suggests potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Further investigations into the compound's mechanism of action have uncovered its ability to interact with multiple biological targets. A 2024 study in Nature Chemical Biology reported that Ethyl 2-methyl-6-phenylpyridine-3-carboxylate can bind to the allosteric site of protein kinase C theta (PKCθ), modulating T-cell activation. This finding opens new avenues for research in autoimmune diseases and immunotherapy, particularly in conditions where PKCθ plays a critical role.
The pharmacokinetic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate have also been a focus of recent research. Animal studies have demonstrated favorable absorption and distribution characteristics, with a bioavailability of approximately 65% in rodent models. However, challenges remain regarding its metabolic stability, as the compound undergoes rapid hepatic clearance primarily through CYP3A4-mediated oxidation. Current efforts are directed at developing prodrug derivatives to address this limitation.
From a structural perspective, computational modeling studies have provided insights into the compound's binding interactions with various biological targets. Molecular dynamics simulations have revealed that the ethyl ester moiety plays a crucial role in maintaining the optimal conformation for target engagement, while the phenyl ring contributes to hydrophobic interactions. These findings are informing the design of next-generation analogs with improved potency and selectivity.
In conclusion, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) represents a versatile scaffold with multiple therapeutic applications. Recent advances in its synthesis, biological evaluation, and structural optimization have positioned this compound as a promising candidate for further drug development. Future research directions include the exploration of its potential in neurological disorders, given preliminary evidence of blood-brain barrier penetration, and the development of targeted delivery systems to enhance its therapeutic index.
1702-14-3 (Ethyl2-methyl-6-phenylpyridine-3-carboxylate) Related Products
- 144501-28-0(Ethyl 2-Phenylnicotinate)
- 188797-88-8(2-Phenyl-nicotinic acid methylester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)